
N6-Methyl-dAphosphoramidite
Overview
Description
N6-Methyl-dAphosphoramidite is a critical phosphoramidite monomer used in the solid-phase synthesis of oligodeoxyribonucleotides (ODNs). This compound features a modified adenine base with a methyl group at the N6 position, enhancing its resistance to enzymatic degradation and altering base-pairing properties compared to unmodified adenosine . Structurally, it comprises a 5'-O-dimethoxytrityl (DMT) protecting group, a 2'-deoxyribose sugar, and a 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite moiety, which facilitates its incorporation into DNA strands during automated synthesis .
The compound’s synthesis typically involves alkylation of adenine using methyl iodide under controlled conditions, followed by purification via flash chromatography to isolate diastereomers, achieving yields up to 79% . Its commercial availability and stability under standard oligonucleotide synthesis conditions (e.g., acidic DMT deprotection and oxidative coupling) make it indispensable for producing therapeutic ODNs in antisense therapy, siRNA, and gene-editing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyl-dA phosphoramidite typically involves a multi-step process starting from inosine. One of the improved methods includes a five-step synthesis utilizing a 1-H-benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphate (BOP)-mediated nucleophilic aromatic substitution (SNAr) reaction . The key steps involve:
- Protection of hydroxyl groups.
- Vilsmeier-type aryl chlorination.
- Reaction with methylamine.
- Cleavage of protecting groups.
- Phosphoramidite protection.
Industrial Production Methods
Industrial production of N6-Methyl-dA phosphoramidite involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving automated synthesis and stringent quality control measures to ensure consistency and traceability .
Chemical Reactions Analysis
Functionalization Reactions
N6-Methyl-dAphosphoramidite can undergo various functionalization reactions that enable further modifications:
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Photocatalytic Functionalization : A recent study demonstrated a visible-light-activated photocatalytic process that introduces covalent modifications at the methyl group of N6-methyladenosine. This method generates an α-amino radical intermediate, allowing for selective functionalization with modular reagents .
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Selective Cross-Coupling : The introduction of a nitroxide persistent radical through cross-coupling reactions has been explored, leading to stable covalent linkages at the N6 position of nucleobases, enhancing the versatility of this compound in oligonucleotide synthesis .
Reaction Mechanisms
The mechanisms underlying these reactions are pivotal for understanding how modifications affect nucleic acid behavior:
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BOP-Mediated SNAr Mechanism : This mechanism involves the formation of an intermediate that facilitates the substitution reaction, resulting in high yields of the desired product.
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Radical Intermediates : The generation of radical intermediates during photocatalytic processes allows for unique pathways that can selectively target specific sites on nucleic acids without affecting other functional groups .
Functionalization Results
Functionalization Method | Conversion (%) | Selectivity Ratio (N6mdA/G) |
---|---|---|
Photocatalytic Process | 46% | 50:1 |
Conventional Methods | Variable | Lower selectivity |
Scientific Research Applications
Synthesis of Modified Oligonucleotides
One of the primary applications of N6-Methyl-dAphosphoramidite is in the synthesis of modified oligonucleotides. This compound enables the introduction of methylation at specific positions within RNA molecules, facilitating studies on:
- RNA Stability : Methylation can enhance the stability of RNA against degradation by nucleases.
- RNA-Protein Interactions : Understanding how methylation affects binding with reader proteins that recognize modified nucleotides.
- Epigenetic Regulation : Investigating the role of methylated RNA in gene expression and epigenetic modifications.
Recent advancements have shown improved synthetic routes for producing N6-methyladenosine phosphoramidites, enhancing yield and efficiency compared to previous methods .
Role in Epitranscriptomics
This compound is pivotal in epitranscriptomics—the study of chemical modifications on RNA molecules. The incorporation of this compound allows researchers to explore:
- Methylation Dynamics : How methylation patterns change under different physiological conditions or during disease states.
- Functional Consequences : The impact of N6-methyladenosine on mRNA translation, splicing, and stability.
For instance, studies have demonstrated that N6-methyladenosine is prevalent in mRNA and plays a critical role in regulating various cellular pathways .
Antisense Oligonucleotides
This compound is utilized in designing antisense oligonucleotides (ASOs) for therapeutic purposes. These ASOs can modulate gene expression by targeting specific mRNA sequences for degradation or splicing alteration. The incorporation of methyl groups can enhance the affinity and specificity of these oligonucleotides for their targets, potentially leading to more effective therapies.
Cancer Research
Research has highlighted the importance of N6-methyladenosine modifications in cancer biology. By using this compound to synthesize modified oligonucleotides, scientists can investigate:
- Tumor-Specific Markers : Identifying unique methylation patterns associated with different cancer types.
- Therapeutic Targets : Developing strategies to target enzymes involved in methylation processes as potential cancer treatments .
Improved Synthesis Techniques
An important case study demonstrated an improved five-step synthesis route for N6-methyladenosine phosphoramidite from inosine using BOP-mediated reactions, significantly increasing overall yields compared to traditional methods . This advancement not only reduces costs but also enhances accessibility for researchers.
Application in Disease Models
Another study focused on the application of this compound in mouse models to explore the role of 6mA (N6-methyladenosine) in mitochondrial DNA. The findings indicated that 6mA levels were significantly higher in certain tissues, suggesting a potential link between methylation patterns and cellular function under pathological conditions .
Tables
Application Area | Description | Examples |
---|---|---|
Oligonucleotide Synthesis | Incorporation into RNA for studying stability and interactions | Modified mRNA oligonucleotides |
Epitranscriptomics | Investigating chemical modifications on RNA | Methylation dynamics studies |
Antisense Oligonucleotides | Targeting specific mRNA sequences for therapeutic interventions | Cancer treatment ASOs |
Disease Models | Exploring roles in diseases through model organisms | 6mA studies in glioblastoma |
Mechanism of Action
N6-Methyl-dA phosphoramidite exerts its effects by mimicking the natural methylation of adenine in DNA. This modification can alter the hydrogen bonding and base pairing properties of DNA, affecting its structure and function. The methyl group at the sixth position of adenine can participate in non-canonical hydrogen bonding and electrostatic interactions, influencing the conformational dynamics of DNA .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N6-Methyl-dAphosphoramidite’s utility, a comparative analysis with structurally or functionally analogous phosphoramidites is provided below.
Table 1: Structural and Functional Comparison of this compound and Analogues
*CAS number inferred from .
†Calculated based on molecular formula from .
Key Comparative Insights
Structural Modifications and Functional Impact
- N6-Alkylation : this compound’s methyl group (vs. ethyl in BP-29982 ) reduces steric hindrance, improving coupling efficiency in ODN synthesis. However, ethyl derivatives may enhance hydrophobicity, affecting duplex stability .
- Protection Strategy : Unlike benzamide (Bz)-protected analogues (e.g., BP-29974), this compound lacks base-labile protections, simplifying post-synthesis deprotection .
- Backbone Chemistry : The 3’-phosphoramidite group in this compound contrasts with phosphonamidites (e.g., BP-29999), which exhibit slower coupling kinetics due to reduced electrophilicity .
Application-Specific Performance
Biological Activity
N6-Methyl-dAphosphoramidite, a derivative of N6-methyladenosine (m6A), is an important compound in the field of RNA biology. This article explores its biological activity, synthesis, and implications in various biological processes, supported by data tables and case studies.
Overview of this compound
This compound is utilized primarily in the synthesis of RNA oligonucleotides that contain m6A modifications. These modifications play significant roles in regulating RNA stability, splicing, translation, and degradation. The ability to synthesize modified RNA molecules allows researchers to investigate the functional consequences of m6A modifications in cellular processes.
Synthesis of this compound
The synthesis of this compound has been improved through various methods. One notable approach involves a five-step synthesis starting from inosine using BOP-mediated SNAr reactions, which enhances the yield of the phosphoramidite compared to previous methods that employed harsher reagents like POCl3 or methyl iodide .
Synthesis Method Comparison
Method | Steps | Yield Improvement | Key Reagents |
---|---|---|---|
Traditional Methods | Varies | Moderate | POCl3, Methyl Iodide |
BOP-Mediated SNAr Reaction | 5 | 2-3 times | BOP, Inosine |
Role in RNA Modifications
N6-methyladenosine is the most prevalent modification found in mRNA and non-coding RNAs. It affects various cellular pathways by influencing RNA stability and conformation. The methylation process is catalyzed by the METTL3 methyltransferase complex, while demethylation is facilitated by enzymes such as FTO and ALKBH5 .
Case Studies:
- FTO and m6A Dynamics: Research indicates that FTO can oxidize m6A to generate N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A), which have distinct biological roles and half-lives in cellular environments .
- Impact on Gene Expression: Studies demonstrate that m6A modification can act as a biological switch for gene expression regulation, influencing processes such as cell differentiation and metabolism .
Biological Assays for Activity Evaluation
Various assays have been developed to evaluate the biological activity of compounds like this compound:
- Cytotoxicity Assays: These assays measure the effect of modified RNAs on tumor cell lines, assessing cell viability and proliferation.
- Migration and Invasion Assays: Techniques such as scratch assays evaluate how modifications affect cellular migration capabilities.
- RNA Stability Assays: Investigating how m6A impacts RNA degradation rates provides insights into its regulatory functions.
Summary of Assay Types
Assay Type | Purpose | Methodology |
---|---|---|
Cytotoxicity | Assess cell viability | MTT assay |
Migration | Evaluate cell movement | Scratch assay |
Stability | Determine RNA degradation rates | Northern blotting |
Q & A
Basic Questions
Q. What are the standard synthetic protocols for N6-Methyl-dAphosphoramidite?
The synthesis typically involves sequential protection, phosphorylation, and purification. A validated route includes:
- Tritylation : 5′-OH protection with 4,4′-dimethoxytrityl (DMTr) under basic conditions (DMAP/pyridine) to yield 5′-O-DMTr-N6-methyl-2′-deoxyadenosine .
- Phosphitylation : Reaction with 2-cyanoethyl-(N,N-diisopropylamino)chlorophosphite in dichloromethane and DIPEA to form the phosphoramidite .
- Purification : Column chromatography or precipitation in non-polar solvents to isolate the product. Critical parameters include anhydrous conditions and stoichiometric control to avoid side reactions.
Q. Which analytical methods confirm the structure and purity of this compound?
- HPLC : Reversed-phase HPLC with UV detection (260 nm) to assess purity (>98% is standard for oligonucleotide synthesis) .
- NMR : P NMR (δ ~149 ppm for phosphoramidite) and H NMR to verify DMTr and methyl group integration .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to confirm molecular weight (e.g., CHNOP, MW 792.9) .
Q. How should this compound be stored to maintain stability?
Store under inert gas (argon) at –20°C in anhydrous acetonitrile or dichloromethane. Moisture and acidic conditions accelerate degradation, leading to premature detritylation or phosphoramidite hydrolysis .
Q. What role do protecting groups (e.g., DMTr, cyanoethyl) play in synthesis?
- DMTr : Protects the 5′-OH during solid-phase synthesis, enabling stepwise elongation. It is removed under mild acidic conditions (e.g., 3% trichloroacetic acid).
- Cyanoethyl : Stabilizes the phosphite triester during storage and coupling. It is eliminated during ammonolytic cleavage post-synthesis .
Advanced Research Questions
Q. How can coupling efficiency discrepancies in solid-phase synthesis be resolved?
Coupling efficiency (typically 98–99.5%) depends on:
- Activator choice : Use fresh 1H-tetrazole or DCI for optimal protonation.
- Reaction time : Extend coupling to 60–90 seconds for sterically hindered amidites.
- Temperature : Pre-activate amidites at 25°C for 30 seconds to improve kinetics . Monitor efficiency via trityl assay or MALDI-TOF analysis of failure sequences.
Q. What strategies mitigate side reactions (e.g., oxidation, depurination) during synthesis?
- Oxidation : Use 0.02 M iodine/water/pyridine for <30 seconds to minimize phosphotriester oxidation.
- Depurination : Avoid prolonged exposure to acidic detritylation conditions; optimize TCA exposure time (≤60 seconds) .
- Capping : Apply acetic anhydride/N-methylimidazole to block unreacted 5′-OH groups after each coupling step.
Q. How do structural modifications (e.g., N6-methylation) influence oligonucleotide properties?
N6-methylation of deoxyadenosine:
- Thermal Stability : Increases duplex melting temperature (ΔT ~0.5–1.5°C per modification) by enhancing base stacking.
- Nuclease Resistance : Protects against endonuclease cleavage due to steric hindrance.
- Epigenetic Studies : Mimics endogenous DNA methylation patterns in gene regulation research .
Q. How can contradictory data on methylation efficiency in long oligonucleotides be addressed?
Contradictions often arise from:
- Sequence Context : Methylation effects vary with neighboring bases (e.g., pyrimidine-rich regions may reduce efficiency).
- Synthesis Scale : Lower yields in >100-mer syntheses due to cumulative coupling inefficiencies. Validate via MALDI-TOF MS or ion-pair HPLC to quantify full-length product ratios .
Q. What methods optimize scale-up synthesis while maintaining purity?
- Stepwise Scaling : Incrementally increase amidite concentration and reactor volume to avoid exothermic side reactions.
- Inline Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
- Purification : Employ flash chromatography with gradient elution (hexane:acetone) for >99% purity in multi-gram batches .
Q. How should researchers validate the biological impact of N6-methylation in gene-editing studies?
- Control Design : Synthesize isosequential oligonucleotides with/without methylation.
- Functional Assays : Compare CRISPR/Cas9 binding affinity (e.g., SPR) and gene-editing efficiency (e.g., NGS).
- Structural Analysis : Use X-ray crystallography or MD simulations to assess methylation-induced conformational changes .
Q. Data Contradiction Analysis
Example : Variability in reported T values for methylated duplexes.
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,55?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRBAYAPDVZGR-JNTXQERPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N7O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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